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For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and supporting data for the use of the

dipeptide L-Tyrosyl-L-tryptophan (Tyr-Trp) as a substrate in enzymatic assays for two key

proteases: α-Chymotrypsin and Carboxypeptidase A. The intrinsic fluorescence of the

tryptophan residue offers a convenient and sensitive method for monitoring enzyme activity,

making it suitable for high-throughput screening and inhibitor studies.

Introduction
L-Tyrosyl-L-tryptophan is a dipeptide composed of two aromatic amino acids, making it an

excellent substrate for proteases with specificity for hydrophobic residues. Its cleavage can be

monitored by detecting changes in the fluorescence of the tryptophan residue, providing a

continuous, real-time assay. This document outlines protocols for utilizing Tyr-Trp to measure

the activity of α-chymotrypsin, which cleaves the peptide bond between the two residues, and

Carboxypeptidase A, which removes the C-terminal tryptophan.

I. α-Chymotrypsin Assay using Tyrosyl-L-tryptophan
Principle:

α-Chymotrypsin, a serine endopeptidase, preferentially hydrolyzes peptide bonds on the C-

terminal side of aromatic amino acids such as tyrosine, phenylalanine, and tryptophan.[1][2][3]

When using Tyr-Trp as a substrate, chymotrypsin cleaves the peptide bond, releasing free L-
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tryptophan and L-tyrosine. The fluorescence properties of tryptophan are sensitive to its local

environment.[4] Cleavage of the dipeptide results in a change in the quantum yield of the

tryptophan fluorescence, which can be monitored to determine the rate of the enzymatic

reaction.
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Caption: Experimental workflow for the α-chymotrypsin assay using Tyr-Trp.

Experimental Protocol:

Materials:

α-Chymotrypsin from bovine pancreas (e.g., Sigma-Aldrich C4129)

L-Tyrosyl-L-tryptophan (Tyr-Trp)

Tris-HCl buffer (50 mM, pH 7.8, containing 20 mM CaCl₂)

Dimethyl sulfoxide (DMSO) for substrate stock

Fluorometer or microplate reader with fluorescence capabilities

UV-transparent cuvettes or microplates
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Procedure:

Preparation of Reagents:

Tyr-Trp Substrate Stock (10 mM): Dissolve the appropriate amount of Tyr-Trp in DMSO.

Store at -20°C.

α-Chymotrypsin Stock (1 mg/mL): Dissolve α-chymotrypsin in 1 mM HCl with 2 mM CaCl₂.

Store in aliquots at -20°C.

Assay Buffer: 50 mM Tris-HCl, 20 mM CaCl₂, pH 7.8 at 25°C.

Enzyme Working Solution:

Dilute the α-chymotrypsin stock solution in the assay buffer to the desired final

concentration (e.g., 1-10 µg/mL). Prepare fresh daily and keep on ice.

Assay Execution (96-well plate format):

Prepare serial dilutions of the Tyr-Trp substrate in assay buffer to achieve a range of final

concentrations (e.g., 0.1 to 5 mM).

Add 180 µL of each substrate dilution to the wells of a UV-transparent 96-well plate.

Include a blank control with 180 µL of assay buffer only.

Equilibrate the plate to the desired temperature (e.g., 25°C or 37°C).

Initiate the reaction by adding 20 µL of the chymotrypsin working solution to each well.

Immediately place the plate in the fluorometer.

Data Acquisition:

Monitor the increase in fluorescence intensity over time (e.g., every 30 seconds for 10-15

minutes).

Excitation Wavelength: 280 nm

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 9 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15597930?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Emission Wavelength: 350 nm

Data Analysis:

Determine the initial reaction velocity (V₀) from the linear portion of the fluorescence

versus time plot for each substrate concentration.

Convert the change in fluorescence units per minute to moles of product per minute using

a standard curve of L-tryptophan.

Plot the initial velocities against the substrate concentrations and fit the data to the

Michaelis-Menten equation to determine Km and Vmax.

Inhibitor Screening: For inhibitor studies, pre-incubate the enzyme with the inhibitor for a

specified time before adding the substrate. The IC₅₀ value can be determined by measuring the

enzyme activity at various inhibitor concentrations.

II. Carboxypeptidase A Assay using Tyrosyl-L-
tryptophan
Principle:

Carboxypeptidase A (CPA) is a metalloexopeptidase that catalyzes the hydrolysis of the C-

terminal peptide bond, with a preference for residues with aromatic or branched aliphatic side

chains.[5][6] When incubated with Tyr-Trp, CPA will cleave the C-terminal tryptophan, yielding

L-tyrosine and free L-tryptophan. Similar to the chymotrypsin assay, the release of L-tryptophan

can be monitored by the change in its fluorescence signal.
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Caption: Cleavage of Tyr-Trp by Carboxypeptidase A.

Experimental Protocol:

Materials:

Carboxypeptidase A from bovine pancreas (e.g., Sigma-Aldrich C0261)

L-Tyrosyl-L-tryptophan (Tyr-Trp)

Tris-HCl buffer (25 mM, pH 7.5, containing 500 mM NaCl)

Dimethyl sulfoxide (DMSO) for substrate stock

Fluorometer or microplate reader

UV-transparent cuvettes or microplates

Procedure:

Preparation of Reagents:
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Tyr-Trp Substrate Stock (10 mM): Dissolve the appropriate amount of Tyr-Trp in DMSO.

Store at -20°C.

Carboxypeptidase A Stock (1 mg/mL): Suspend Carboxypeptidase A in cold 10% LiCl

solution. For assays, dilute in cold 1 M NaCl.

Assay Buffer: 25 mM Tris-HCl, 500 mM NaCl, pH 7.5 at 25°C.

Enzyme Working Solution:

Dilute the Carboxypeptidase A stock solution in the assay buffer to the desired final

concentration (e.g., 5-20 µg/mL). Prepare fresh and keep on ice.

Assay Execution (Cuvette-based):

In a 1 mL quartz cuvette, add assay buffer to a final volume of 950 µL.

Add the desired volume of Tyr-Trp substrate stock to achieve the final assay concentration

(e.g., ranging from 0.1 to 2 mM).

Equilibrate the cuvette in the fluorometer at 25°C for 5 minutes.

Initiate the reaction by adding 50 µL of the Carboxypeptidase A working solution and mix

by gentle inversion.

Data Acquisition:

Monitor the increase in fluorescence intensity over time.

Excitation Wavelength: 280 nm

Emission Wavelength: 350 nm

Data Analysis:

Calculate the initial reaction velocity (V₀) from the linear phase of the fluorescence vs. time

plot.
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Generate a standard curve with known concentrations of L-tryptophan to convert

fluorescence units to molar concentrations.

Determine Km and Vmax by plotting initial velocities against substrate concentrations and

fitting to the Michaelis-Menten equation.

Quantitative Data
While specific kinetic data for the hydrolysis of L-Tyrosyl-L-tryptophan by bovine α-

chymotrypsin and Carboxypeptidase A are not readily available in the literature, data from

closely related substrates can provide a valuable reference point. The following table

summarizes kinetic parameters for substrates with similar aromatic residues. The data for FA-

Phe-Trp with Carboxypeptidase A4 is particularly relevant due to the structural similarity of the

substrate.[7]

Enzyme Substrate Km (mM) kcat (s⁻¹)
kcat/Km
(M⁻¹s⁻¹)

Reference

α-

Chymotrypsin

N-acetyl-L-

tryptophan

methyl ester

- - 8 x 10⁵ [8]

N-acetyl-L-

tyrosinamide
28 0.43 15.4 [9]

Carboxypepti

dase A4

(Human)

FA-Phe-Trp 1.0 ± 0.2 100 ± 10 1.0 x 10⁵ [7]

Carboxypepti

dase A6

(Human)

FA-Phe-Trp 0.09 ± 0.02 1.2 ± 0.1 1.3 x 10⁴ [10]

Note: The kinetic parameters for Tyr-Trp are expected to be in a similar range to these values.

Researchers should determine these constants empirically for their specific assay conditions.

Conclusion
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L-Tyrosyl-L-tryptophan serves as a versatile and convenient substrate for assaying the activity

of proteases like α-chymotrypsin and Carboxypeptidase A. The fluorescence-based detection

method is sensitive, allows for continuous monitoring, and is amenable to high-throughput

formats, making it a valuable tool for enzyme characterization and inhibitor screening in

academic and drug discovery settings.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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